molecular formula C9H11N5O2 B2384040 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole CAS No. 1005639-80-4

1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B2384040
CAS No.: 1005639-80-4
M. Wt: 221.22
InChI Key: ZEKYTKFYEAHHPH-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group and a nitro-substituted pyrazole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key scaffolds in the development of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the condensation of 4-nitro-1H-pyrazole with an appropriate ethyl-substituted pyrazole derivative. Common synthetic routes include:

Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Transition-metal catalysts and photoredox reactions are commonly employed in the synthesis of pyrazole derivatives .

Chemical Reactions Analysis

1-Ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, 1,3-diketones, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

1-Ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-2-12-5-8(3-10-12)6-13-7-9(4-11-13)14(15)16/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKYTKFYEAHHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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